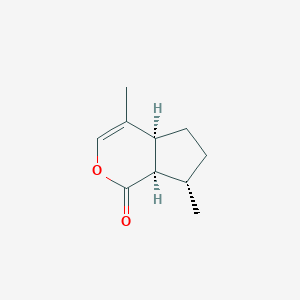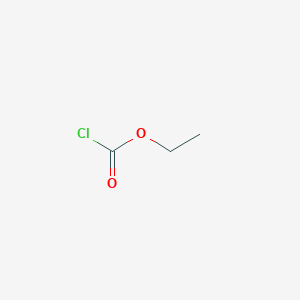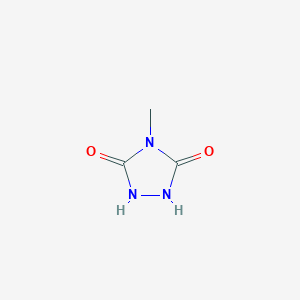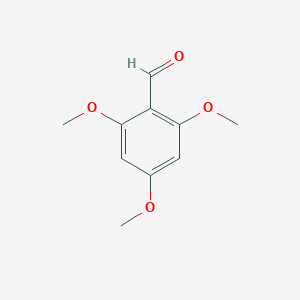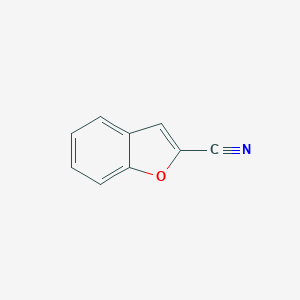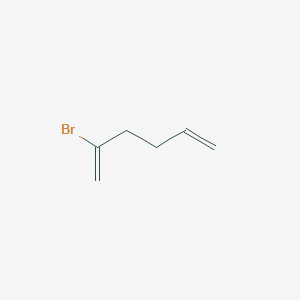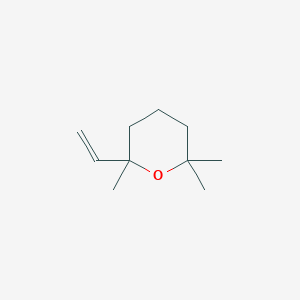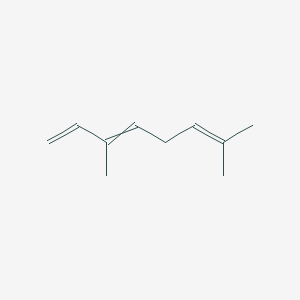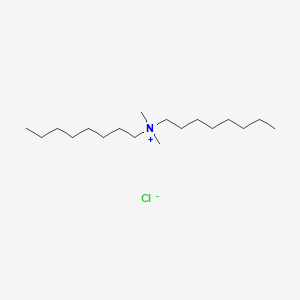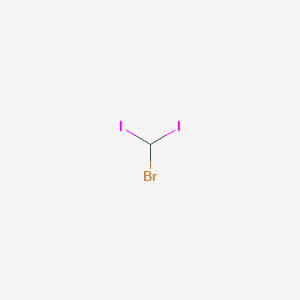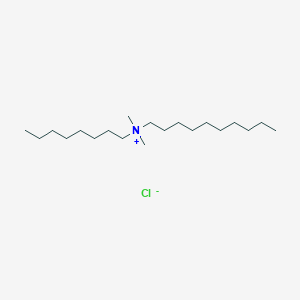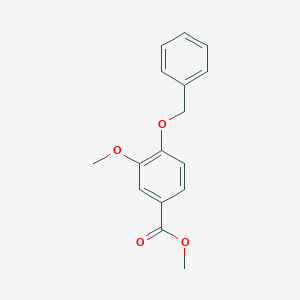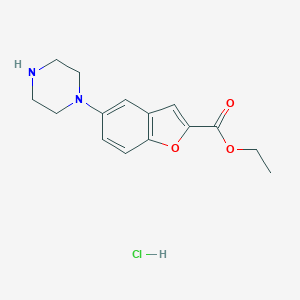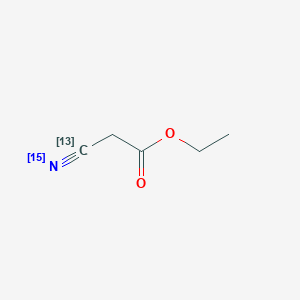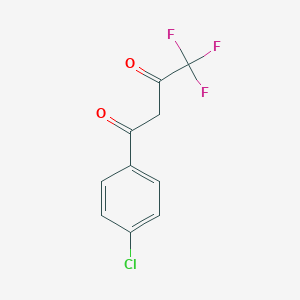
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-diones involves complex chemical reactions, leveraging specific reagents and conditions to achieve the desired molecular structure. A notable approach includes the reaction of aromatic β-diketones with specific halogenated compounds, under controlled conditions, to introduce the trifluoromethyl and chlorophenyl groups effectively into the molecular framework (Al-Suwaidan et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogs has been elucidated through various spectroscopic and computational methods. Studies have demonstrated the importance of hydrogen bonding and the influence of substituents on the molecular conformation and stability. For example, the poly[μ2-aqua-μ4-[1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato]-potassium] structure showcases the intricate interactions within its crystal lattice, highlighting the role of water molecules and potassium ions in stabilizing the structure (Martins et al., 2013).
Chemical Reactions and Properties
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione participates in various chemical reactions, including cyclization, condensation, and complexation, which are pivotal for synthesizing novel compounds with potential biological and industrial applications. The compound's reactivity is significantly influenced by the presence of the trifluoromethyl group, which can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (Nishino et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : A derivative, 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, has been synthesized and demonstrates promising antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).
Multifunctional Materials : An asymmetric TTF derivative with a phenyl β-diketone group, a close relative of the compound , shows potential in creating materials with conducting, non-linear optical, and magnetic properties (Wang et al., 2011).
Organic Synthesis : Complexes of rhodium(I) with β-diketones, including derivatives of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been explored for potential applications in organic synthesis (Plessis, Vosloo, & Swarts, 1998).
Chromatography : Studies have shown that fluorinated metal chelates, which can be derived from compounds like 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, are successfully chromatographed, while non-fluorinated ligands show limited chromatographic behavior (Dilli & Robards, 1985).
Light-Emitting Diodes (LEDs) : A complex based on deprotonated 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate and 1,10-phenanthroline, has shown intense red emission with an extended excitation band in the blue light region, suggesting its application in red emission LEDs (Liu et al., 2013).
Photopolymerization Monitoring : It has been used in the synthesis of a carbazole derivative, which effectively monitors cationic photopolymerization processes, providing a sensitive and stable probe for real-time monitoring of coating crosslinking processes (Ortyl, Galica, Popielarz, & Bogdał, 2014).
Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which can be derived from 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been synthesized and shown potential for efficient dye-sensitized solar cells due to their intense visible light absorption and controllable oxidation potential (Islam et al., 2006).
Bilirubin Detection in Blood Serum : The compound has been used in the synthesis of europium complexes for selective, non-enzymatic detection of total bilirubin in blood serum, demonstrating high sensitivity and reliability (Yang et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHFYVKVIIMXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378734 | |
| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
18931-60-7 | |
| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18931-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

